(2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane
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Overview
Description
(2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane is a chiral compound characterized by the presence of a chlorine atom and an allyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane typically involves the chlorination of an appropriate oxane precursor. One common method involves the reaction of an oxirane with hydrochloric acid under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out at low temperatures to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to hydrogenate the allyl group.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of 2-(prop-2-en-1-yl)oxane-3-ol.
Oxidation: Formation of 3-chloro-2-(prop-2-en-1-yl)oxirane.
Reduction: Formation of 3-chloro-2-(prop-2-en-1-yl)oxane without the chlorine atom.
Scientific Research Applications
(2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the allyl group allows the compound to form covalent bonds or undergo specific chemical transformations within biological systems. These interactions can modulate the activity of target proteins or alter cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxirane
- (2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane-3-ol
- This compound-2-carboxylate
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a chlorine atom and an allyl group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.
Biological Activity
(2S,3R)-3-Chloro-2-(prop-2-en-1-yl)oxane, also known by its CAS number 90162-77-9, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₃ClO, with a molecular weight of approximately 160.64 g/mol. The compound features a chloro group and an allylic side chain, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₈H₁₃ClO |
Molecular Weight | 160.64 g/mol |
CAS Number | 90162-77-9 |
Pharmacological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The presence of the chloro group is believed to enhance its ability to disrupt microbial cell membranes.
- Antiviral Properties : Similar compounds have shown promise in inhibiting viral replication by targeting viral enzymes. The structural characteristics of this compound may allow it to interact with specific viral proteins, potentially leading to antiviral effects.
- Antitumor Activity : Some derivatives of similar compounds have been investigated for their ability to inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways in pathogens. For instance, inhibition of lactate dehydrogenase and protein kinases has been noted in related studies.
- Membrane Disruption : The amphiphilic nature of this compound may facilitate its incorporation into lipid membranes, leading to increased permeability and eventual cell lysis in bacteria.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various chloro derivatives, this compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported between 0.5 and 1.0 mg/mL.
Study 2: Antiviral Potential
A comparative analysis was conducted on several compounds targeting the main protease of SARS-CoV-2. Although specific data on this compound is limited, related compounds showed high binding affinities for the target enzyme, suggesting that further investigation into this compound's potential antiviral properties is warranted.
Properties
CAS No. |
90162-77-9 |
---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
(2S,3R)-3-chloro-2-prop-2-enyloxane |
InChI |
InChI=1S/C8H13ClO/c1-2-4-8-7(9)5-3-6-10-8/h2,7-8H,1,3-6H2/t7-,8+/m1/s1 |
InChI Key |
PGBDYDQOLXWEQC-SFYZADRCSA-N |
Isomeric SMILES |
C=CC[C@H]1[C@@H](CCCO1)Cl |
Canonical SMILES |
C=CCC1C(CCCO1)Cl |
Origin of Product |
United States |
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